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molecular formula C12H18N2O B8597820 2-(4-Methylpiperazin-1-yl)anisole

2-(4-Methylpiperazin-1-yl)anisole

Cat. No. B8597820
M. Wt: 206.28 g/mol
InChI Key: ZYXMVSPWOATGIW-UHFFFAOYSA-N
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Patent
US05922874

Procedure details

Here, 123 g of 2-methoxyaniline, 120 g of N-methyl-2,2'-iminodiethanol and 119 g of sulfuric acid, 100% strength, were employed. After a nitrogen pressure of 2 bar had been applied (final pressure 4.8 bar), the autoclave was kept at 160° C. for 15 h. Again, work-up was carried out as described in Example 1. 52.71 g of unreacted 2-methoxyaniline (bp. 740 to 80° C. at 1.3 to 1.7 mbar; Vigreux column 10 cm) and 52.1 g of N-methyl-N'-(2-methoxyphenyl)-piperazine (bp. 113° to 127° C. at 2.0 to 2.2 mbar) were obtained.
Quantity
123 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two
Quantity
119 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH2:5].[CH3:10][N:11]([CH2:15][CH2:16]O)[CH2:12][CH2:13]O.S(=O)(=O)(O)O>>[CH3:1][O:2][C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH2:5].[CH3:10][N:11]1[CH2:15][CH2:16][N:5]([C:4]2[CH:6]=[CH:7][CH:8]=[CH:9][C:3]=2[O:2][CH3:1])[CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
123 g
Type
reactant
Smiles
COC1=C(N)C=CC=C1
Step Two
Name
Quantity
120 g
Type
reactant
Smiles
CN(CCO)CCO
Step Three
Name
Quantity
119 g
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
COC1=C(N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 52.71 g
Name
Type
product
Smiles
CN1CCN(CC1)C1=C(C=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 52.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05922874

Procedure details

Here, 123 g of 2-methoxyaniline, 120 g of N-methyl-2,2'-iminodiethanol and 119 g of sulfuric acid, 100% strength, were employed. After a nitrogen pressure of 2 bar had been applied (final pressure 4.8 bar), the autoclave was kept at 160° C. for 15 h. Again, work-up was carried out as described in Example 1. 52.71 g of unreacted 2-methoxyaniline (bp. 740 to 80° C. at 1.3 to 1.7 mbar; Vigreux column 10 cm) and 52.1 g of N-methyl-N'-(2-methoxyphenyl)-piperazine (bp. 113° to 127° C. at 2.0 to 2.2 mbar) were obtained.
Quantity
123 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two
Quantity
119 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH2:5].[CH3:10][N:11]([CH2:15][CH2:16]O)[CH2:12][CH2:13]O.S(=O)(=O)(O)O>>[CH3:1][O:2][C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH2:5].[CH3:10][N:11]1[CH2:15][CH2:16][N:5]([C:4]2[CH:6]=[CH:7][CH:8]=[CH:9][C:3]=2[O:2][CH3:1])[CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
123 g
Type
reactant
Smiles
COC1=C(N)C=CC=C1
Step Two
Name
Quantity
120 g
Type
reactant
Smiles
CN(CCO)CCO
Step Three
Name
Quantity
119 g
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
COC1=C(N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 52.71 g
Name
Type
product
Smiles
CN1CCN(CC1)C1=C(C=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 52.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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